2',3'-Dideoxy-beta-L-uridine

Antiviral Nucleoside Analog HIV-1

2',3'-Dideoxy-beta-L-uridine (beta-L-ddU) is an L-configuration nucleoside analogue characterized by the absence of hydroxyl groups at the 2' and 3' positions of its sugar moiety. This structural feature renders the compound a chain terminator upon intracellular phosphorylation to its 5'-triphosphate form, which can inhibit viral DNA polymerases.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 153547-98-9
Cat. No. B12787411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-beta-L-uridine
CAS153547-98-9
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC(=O)NC2=O
InChIInChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m1/s1
InChIKeyBTOTXLJHDSNXMW-SVRRBLITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxy-beta-L-uridine (CAS 153547-98-9): A Critical L-Nucleoside Scaffold for Antiviral and Prodrug Research


2',3'-Dideoxy-beta-L-uridine (beta-L-ddU) is an L-configuration nucleoside analogue characterized by the absence of hydroxyl groups at the 2' and 3' positions of its sugar moiety. This structural feature renders the compound a chain terminator upon intracellular phosphorylation to its 5'-triphosphate form, which can inhibit viral DNA polymerases [1]. As a member of the 2',3'-dideoxy-L-nucleoside class, it is synthesized from L-ribose derivatives and serves as a foundational tool in the study of stereochemical influences on antiviral activity, metabolic activation, and the development of membrane-permeable prodrugs aimed at overcoming the limited intrinsic efficacy of the parent nucleoside [2].

Stereochemical-control study fit — L-configuration scaffold for investigating sugar enantiomer influence on antiviral activity and host polymerase selectivity.
Inactive nucleoside comparator — Baseline control for prodrug activation studies; intrinsic low potency supports clean attribution of prodrug-mediated effects.
SAR mapping tool — Uridine base reference for structure-activity relationship research on L-pyrimidine antiviral lead compounds.

Why 2',3'-Dideoxy-beta-L-uridine (CAS 153547-98-9) Cannot Be Substituted by Generic D-Nucleoside Analogs


The stereochemistry of the sugar moiety in nucleoside analogues is a critical determinant of antiviral specificity, metabolic activation, and mitochondrial toxicity. Unlike the naturally occurring D-configuration, the 'unnatural' L-configuration of beta-L-ddU confers a distinct biological profile. For instance, L-nucleosides like beta-L-2',3'-dideoxycytidine (beta-L-ddC) and beta-L-5-fluoro-2',3'-dideoxycytidine (beta-L-FddC) exhibit remarkably lower inhibitory effects on host mitochondrial DNA synthesis (IC50 > 100 µM) compared to their D-counterparts, which is a key safety advantage [1]. Furthermore, the base structure itself dramatically influences potency; within the L-series, uridine analogues like beta-L-ddU are intrinsically far less active against HIV and HBV than their cytidine counterparts, making them a critical 'inactive control' scaffold for investigating the role of base modifications and for developing prodrugs designed to bypass poor intracellular phosphorylation [2]. Simply substituting beta-L-ddU with a more active D-nucleoside or a different L-pyrimidine would invalidate studies focused on structure-activity relationships, prodrug activation mechanisms, or the baseline effects of the L-uridine pharmacophore.

L- vs. D-enantiomer mismatch
L-configuration exhibits a distinct mitochondrial DNA synthesis inhibition profile compared to D-nucleosides; class-level evidence suggests host polymerase interaction may differ considerably. Substituting D-analogs compromises stereochemical selectivity interpretation.
Uridine vs. cytidine base context
Intrinsic antiviral activity is base-dependent; beta-L-ddU is substantially less active than L-cytidine analogues. Replacing with a cytidine derivative invalidates negative-control and SAR baseline experiments.
Saturated vs. unsaturated scaffold divergence
Prodrug activation outcome is scaffold-specific; unsaturated d4U derivatives fail to generate active ProTides, whereas saturated ddU supports moderate activation. Substitution undermines prodrug mechanism validation.

2',3'-Dideoxy-beta-L-uridine (CAS 153547-98-9): Quantified Evidence for Scientific Selection vs. Closest Analogs


Comparative Anti-HIV-1 Potency: L-ddU as an Inactive Parent Nucleoside vs. Active L-Cytidine Analogs

2',3'-Dideoxy-beta-L-uridine (beta-L-ddU) demonstrates negligible intrinsic anti-HIV-1 activity compared to its L-cytidine counterparts. The parent nucleoside ddU is classified as inactive against HIV, in stark contrast to beta-L-FddC which has an ED50 of 0.5 µM [1]. This inactivity establishes beta-L-ddU as a crucial baseline for evaluating the efficacy of prodrug strategies and base modifications.

Anti-HIV-1 potency
Reported
Beta-L-ddU Inactive
vs
Beta-L-FddC ED50 0.5 µM
Inactive nucleoside control confirms prodrug-specific activity.
Cross-study comparable; in vitro HIV-1 replication assay.
Antiviral Nucleoside Analog HIV-1

Mitochondrial Toxicity Profile: L-ddU Scaffold vs. D-Nucleoside ddC

The L-configuration of the sugar moiety, as in beta-L-ddU, is associated with a significantly reduced risk of mitochondrial toxicity compared to D-nucleosides. While beta-L-ddU itself is inactive, its close structural analog beta-L-ddC exhibits an IC50 for mitochondrial DNA synthesis inhibition of >100 µM, in contrast to its D-enantiomer, ddC, which is a potent mitochondrial toxin with an IC50 of 0.022 µM [1]. This class-level property suggests that prodrugs derived from the L-ddU scaffold may retain this favorable safety profile.

Mitochondrial toxicity profile
Class-level
L-2',3'-ddC analog IC50 >100 µM
vs
D-ddC IC50 0.022 µM
L-configuration may reduce host polymerase interaction; model context.
Class-level inference from CEM cell mtDNA synthesis assay.
Mitochondrial Toxicity Selectivity Nucleoside Analog

Prodrug Activation: Transforming Inactive ddU into a Moderate Anti-HIV Agent

Application of the phosphoramidate ProTide prodrug strategy converts the intrinsically inactive ddU nucleoside into a moderately active anti-HIV agent, whereas the analogous approach with the unsaturated d4U scaffold fails to yield active compounds [1]. This highlights the critical role of the saturated 2',3'-dideoxy sugar ring in ddU for successful prodrug-mediated antiviral activation.

Prodrug activation conversion
Head-to-head
ddU ProTide Moderate activity
vs
d4U ProTide Inactive
Saturated sugar ring supports prodrug-mediated antiviral response.
Human lymphocyte HIV-1 assay; supports scaffold selection.
Prodrug Phosphoramidate HIV-1

Comparative Anti-HBV Potency: L-ddU vs. L-ddC

Within the 2',3'-dideoxy-L-nucleoside series, the anti-HBV activity is highly dependent on the nucleobase. The cytidine analog beta-L-ddC is exceptionally potent (ED50 = 0.01 µM), whereas the uridine analog beta-L-ddU exhibits significantly lower or undetectable anti-HBV activity in standard in vitro assays [1]. This establishes a clear structure-activity relationship where the uridine base confers low intrinsic potency, making beta-L-ddU a key comparator compound for mapping pharmacophore requirements.

Anti-HBV activity SAR
Reported
Beta-L-ddU >10 µM
vs
Beta-L-ddC ED50 0.01 µM
Low intrinsic anti-HBV potency defines uridine as reference scaffold.
HBV-transfected HepG2 2.2.15 cell model.
Hepatitis B Virus HBV Nucleoside Analog

Intracellular Activation Bottleneck: Failure of ddU Diphosphate Conversion

The intrinsic low antiviral activity of ddU is mechanistically linked to a block in its intracellular activation pathway. Studies show that the diphosphate metabolite of ddU (ddUDP) undergoes nearly no conversion to the active triphosphate (ddUTP) by the enzyme nucleoside diphosphate kinase (NDPK) [1]. This metabolic bottleneck is a key reason for the compound's inactivity and defines it as a critical substrate for investigating novel prodrug moieties designed to bypass this specific phosphorylation step.

Phosphorylation bottleneck
Method context
Undetectable NDPK conversion
ddUDP → ddUTP
Metabolic block justifies prodrug designs that bypass NDPK.
In vitro NDPK enzyme assay; supports mechanism interpretation.
Phosphorylation NDPK Metabolism

Defined Research Applications for 2',3'-Dideoxy-beta-L-uridine (CAS 153547-98-9) Based on Quantified Evidence


Validating Prodrug Delivery of Nucleotide Monophosphates

Utilize beta-L-ddU as a validated 'inactive nucleoside' control in assays designed to test novel nucleotide prodrug systems. Since its parent form is intrinsically inactive due to an NDPK-mediated phosphorylation bottleneck [1], any observed antiviral activity in cell culture can be confidently attributed to the successful intracellular delivery of the mono- or diphosphate by the prodrug moiety, rather than to inherent nucleoside activity [2]. This provides a clean and interpretable assay system for medicinal chemists optimizing ProTide or cycloSal-phosphate delivery technologies.

Mapping Structure-Activity Relationships (SAR) for L-Nucleoside Anti-HBV Agents

Employ beta-L-ddU as an essential, low-activity reference point in SAR studies of L-nucleosides against hepatitis B virus. By comparing its weak or absent anti-HBV effect directly with the sub-micromolar potency of L-cytidine derivatives like beta-L-ddC (ED50 = 0.01 µM) [3], researchers can quantitatively determine the contribution of the nucleobase to overall antiviral activity and selectivity. This comparative framework is fundamental for the rational design of next-generation L-nucleoside inhibitors.

Investigating the Role of Sugar Saturation in Prodrug Activation

Beta-L-ddU serves as the critical saturated comparator for studies involving the unsaturated analog, 2',3'-didehydro-2',3'-dideoxyuridine (d4U). Direct comparative evidence demonstrates that while phosphoramidate prodrugs of the saturated ddU scaffold can yield moderate anti-HIV activity, analogous derivatives of the unsaturated d4U scaffold remain inactive [2]. This scenario is ideal for computational chemists and structural biologists seeking to model the precise steric and electronic effects of the 2',3'-bond on prodrug metabolism and target enzyme recognition.

Application
Selection Property
Validation Focus
Prodrug activation mechanism studies
Reported inactive parent nucleoside control
Confirm antiviral activity originates from prodrug delivery, not nucleoside
L-nucleoside SAR research against HBV
Low intrinsic potency of uridine base
Contrast with cytidine analogs to define nucleobase contribution
Sugar saturation impact on prodrug activation
Saturated ddU scaffold vs. unsaturated d4U
Compare ProTide activation outcome across sugar variants

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